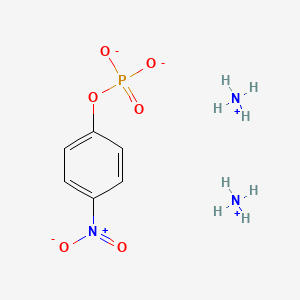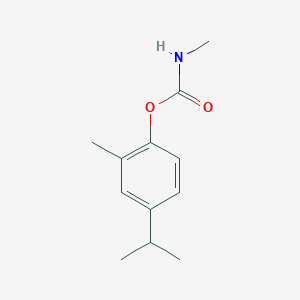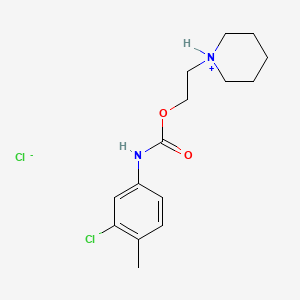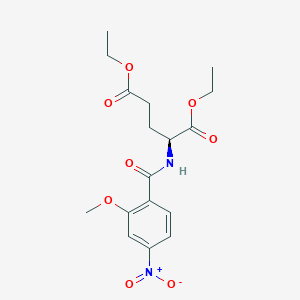
Diammonium 4-nitrophenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium 4-nitrophenyl phosphate is an organic compound with the molecular formula C6H12N3O6P. It is a derivative of 4-nitrophenol and is commonly used in various biochemical assays due to its chromogenic properties. This compound is particularly significant in enzyme-linked immunosorbent assays (ELISA) and other diagnostic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diammonium 4-nitrophenyl phosphate can be synthesized through the reaction of 4-nitrophenol with phosphoric acid, followed by neutralization with ammonia. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where 4-nitrophenol is treated with phosphoric acid. The mixture is then neutralized with ammonia gas, and the product is crystallized and purified through filtration and drying processes.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water, leading to the formation of 4-nitrophenol and phosphoric acid.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Various nucleophiles under controlled pH and temperature.
Major Products Formed:
Hydrolysis: 4-nitrophenol and phosphoric acid.
Reduction: 4-aminophenyl phosphate.
Substitution: Depends on the nucleophile used.
Applications De Recherche Scientifique
Diammonium 4-nitrophenyl phosphate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Biochemistry: Used as a substrate in enzyme assays to measure the activity of phosphatases.
Molecular Biology: Employed in ELISA to detect the presence of specific antibodies or antigens.
Medicine: Utilized in diagnostic tests to monitor enzyme levels in various diseases.
Industry: Applied in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Mécanisme D'action
The mechanism of action of diammonium 4-nitrophenyl phosphate involves its interaction with enzymes, particularly phosphatases. When used as a substrate in enzyme assays, the compound is hydrolyzed by the enzyme, releasing 4-nitrophenol, which can be quantitatively measured due to its yellow color. This reaction is commonly monitored spectrophotometrically at 405 nm.
Comparaison Avec Des Composés Similaires
Diammonium 4-nitrophenyl phosphate is unique due to its specific chromogenic properties and its ability to act as a substrate for phosphatases. Similar compounds include:
4-Nitrophenyl phosphate disodium salt: Another substrate for phosphatases, commonly used in similar biochemical assays.
Bis(4-nitrophenyl) phosphate: Used in studies involving the hydrolysis of phosphate esters.
4-Nitrophenyl sulfate: Employed in assays to measure sulfatase activity.
Each of these compounds has unique properties that make them suitable for specific applications, but this compound is particularly valued for its stability and reactivity in enzyme assays.
Propriétés
Numéro CAS |
32348-91-7 |
|---|---|
Formule moléculaire |
C6H12N3O6P |
Poids moléculaire |
253.15 g/mol |
Nom IUPAC |
diazanium;(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P.2H3N/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;/h1-4H,(H2,10,11,12);2*1H3 |
Clé InChI |
HMBDBPRVHYUSKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].[NH4+].[NH4+] |
Numéros CAS associés |
330-13-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13734524.png)
![N1-[2-(1H-indol-3-yl)ethyl]-N3-pyridin-4-ylbenzene-1,3-diamine](/img/structure/B13734532.png)
![3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt](/img/structure/B13734540.png)
![4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate](/img/structure/B13734542.png)


![4-[4-(2,6-dipyridin-4-ylpyridin-4-yl)-2,5-dimethoxyphenyl]-2,6-dipyridin-4-ylpyridine](/img/structure/B13734562.png)





![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)
